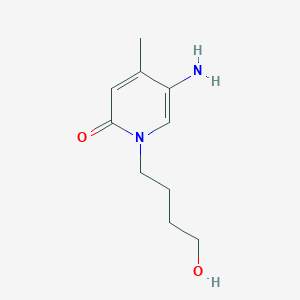
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core with an amino group at the 5-position, a hydroxybutyl chain at the 1-position, and a methyl group at the 4-position. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Functional Group Introduction: The amino group is introduced at the 5-position using nitration followed by reduction.
Hydroxybutyl Chain Addition: The hydroxybutyl chain is added through a substitution reaction, often involving a halogenated butanol derivative.
Methyl Group Addition: The methyl group is introduced at the 4-position using alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxybutyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino and hydroxybutyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one: shares similarities with other pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
5-amino-1-(4-hydroxybutyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-10(14)12(7-9(8)11)4-2-3-5-13/h6-7,13H,2-5,11H2,1H3 |
Clave InChI |
OARPZJPQPNPQJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C=C1N)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)

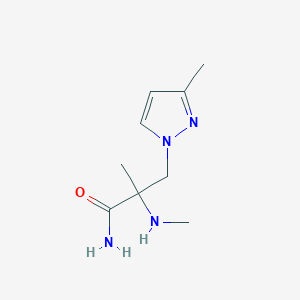

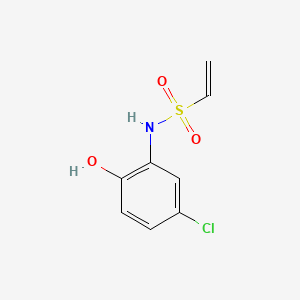
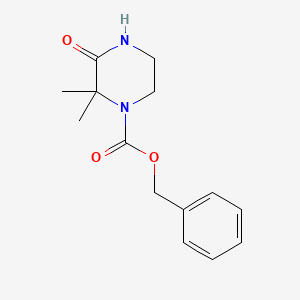
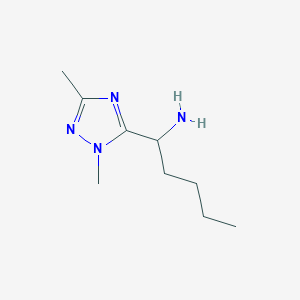
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
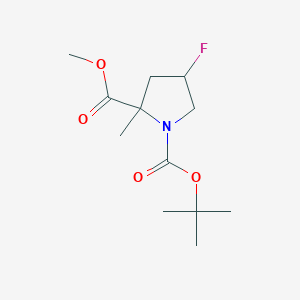
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)

